Cas no 885276-41-5 (Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate)
![Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/885276-41-5x500.png)
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
- 6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
- Pyrazolo[1,5-a]pyridine-3-carboxylicacid, 6-methoxy-, ethyl ester
- Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (ACI)
- MFCD06739195
- Ethyl6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
- DTXSID80670306
- 885276-41-5
- Pyrazolo[1,5-a]pyridine-3-carboxylicacid,6-methoxy-,ethyl ester
- AB28833
- DB-077672
- J-521200
- ETHYL 6-METHOXYH-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE
- AKOS016003469
- AS-43310
- SCHEMBL15881990
-
- MDL: MFCD06739195
- インチ: 1S/C11H12N2O3/c1-3-16-11(14)9-6-12-13-7-8(15-2)4-5-10(9)13/h4-7H,3H2,1-2H3
- InChIKey: JFPMTUQUGCKZAT-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C2N(C=C(C=C2)OC)N=C1)OCC
計算された属性
- せいみつぶんしりょう: 220.08500
- どういたいしつりょう: 220.085
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 52.8A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.246
- 屈折率: 1.575
- PSA: 52.83000
- LogP: 1.51960
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D970419-250mg |
6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester |
885276-41-5 | 95% | 250mg |
$260 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLHZ010-100MG |
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate |
885276-41-5 | 95% | 100MG |
¥ 1,029.00 | 2023-04-13 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0273-50mg |
6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester |
885276-41-5 | 96% | 50mg |
¥1145.46 | 2025-01-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-263287-250mg |
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, |
885276-41-5 | 250mg |
¥2106.00 | 2023-09-05 | ||
abcr | AB537738-100 mg |
6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester; . |
885276-41-5 | 100MG |
€335.10 | 2023-04-14 | ||
TRC | E940698-50mg |
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate |
885276-41-5 | 50mg |
$ 95.00 | 2022-06-05 | ||
Fluorochem | 224255-250mg |
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate |
885276-41-5 | 95% | 250mg |
£269.00 | 2022-02-28 | |
Fluorochem | 224255-1g |
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate |
885276-41-5 | 95% | 1g |
£552.00 | 2022-02-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0273-100mg |
6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester |
885276-41-5 | 96% | 100mg |
1263.58CNY | 2021-05-08 | |
eNovation Chemicals LLC | D970419-100mg |
6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester |
885276-41-5 | 95% | 100mg |
$200 | 2024-07-28 |
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 関連文献
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylateに関する追加情報
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 885276-41-5): An Overview of a Promising Heterocyclic Compound
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 885276-41-5) is a heterocyclic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties.
The structure of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate consists of a pyrazolopyridine core with an ethyl ester group at the C-3 position and a methoxy substituent at the C-6 position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for further investigation in drug discovery and development.
Recent research has highlighted the potential of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has also been investigated for its antitumor effects. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. These findings suggest that it may have potential as a novel anticancer agent.
The neuroprotective properties of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate have also been explored. Research has shown that this compound can protect neurons from oxidative stress and neurotoxicity, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This neuroprotective effect is attributed to its ability to modulate intracellular signaling pathways and reduce oxidative damage.
From a synthetic perspective, the preparation of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves several well-established organic reactions. One common synthetic route involves the condensation of an appropriate pyridine derivative with a pyrazole precursor, followed by esterification to introduce the ethyl group. The methoxy substitution can be introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
The pharmacokinetic properties of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate are also important considerations for its potential use as a therapeutic agent. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in preclinical models. These properties are crucial for ensuring that the compound can effectively reach its target tissues and exert its intended biological effects.
In terms of safety, preliminary toxicological studies have indicated that Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, further safety evaluations are necessary to fully assess its long-term safety profile before it can be advanced to clinical trials.
The future prospects for Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate are promising. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity for specific therapeutic targets. Additionally, efforts are being made to develop novel formulations and delivery systems to improve its bioavailability and therapeutic efficacy.
In conclusion, Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 885276-41-5) is a multifaceted heterocyclic compound with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an exciting candidate for further investigation in drug discovery and development. As research in this field continues to advance, it is likely that new applications and opportunities will emerge for this promising compound.
885276-41-5 (Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate) 関連製品
- 2172204-58-7(2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine)
- 14621-04-6(1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl-)
- 2138028-55-2(3-(2-aminopropan-2-yl)-N-(propan-2-yl)-1,2-oxazole-4-carboxamide)
- 2172257-94-0(2-2-(thiophen-3-yl)-1,3-thiazolidin-4-ylethan-1-ol)
- 653593-69-2(Benzoic acid,4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methylester)
- 1804513-29-8(4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile)
- 343633-22-7(2-Pyrrolidinemethanol, 4-hydroxy-, (2R,4R)-)
- 954671-59-1(N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-5-chloro-2-methoxybenzene-1-sulfonamide)
- 1250415-04-3((2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine)
- 72983-78-9(5-Iminodaunorubicin)
